molecular formula C13H12FNOS B2968353 (4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone CAS No. 866018-23-7

(4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone

Cat. No. B2968353
CAS RN: 866018-23-7
M. Wt: 249.3
InChI Key: JEIBCUIPZFAUJM-UHFFFAOYSA-N
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Description

The compound “(4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone” has the molecular formula C13H12FNOS . It has an average mass of 249.304 Da and a monoisotopic mass of 249.062363 Da . This compound is listed under the CAS number 866018-23-7.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Huang et al. (2021) focused on the synthesis of boric acid ester intermediates, including compounds structurally related to (4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone. These compounds were obtained through a three-step substitution reaction and analyzed using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were also optimized using density functional theory (DFT), which showed consistency with crystal structures determined by single-crystal X-ray diffraction. The study highlighted the physicochemical properties and molecular electrostatic potential of these compounds (Huang et al., 2021).

Potential for New Materials and Pharmaceuticals

Another research avenue is the development of novel compounds for pharmaceutical applications. For instance, Malik and Khan (2014) designed and synthesized novel derivatives with potential as sodium channel blockers and anticonvulsant agents, demonstrating the importance of structurally related compounds in drug discovery and development (Malik & Khan, 2014).

Innovative Synthesis Techniques

Wippich et al. (2015) described an oxidative Pd-catalyzed coupling reaction involving pyridin-2-yl-substituted heterocycles, indicating the versatility of similar structures in synthetic organic chemistry. This method enables the preparation of various alkylated heterocycles, showcasing the application of (4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone-related structures in constructing complex molecules (Wippich et al., 2015).

properties

IUPAC Name

(4-fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-10-4-3-5-11-9(10)8-12(17-11)13(16)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIBCUIPZFAUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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